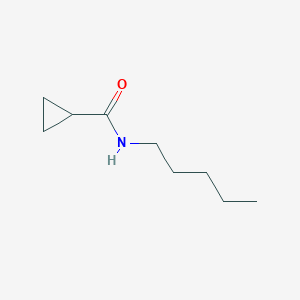
Onetine
Vue d'ensemble
Description
Onetine is a pyrrolizine alkaloid produced by a hybrid species of Jacobaea . It is an enone, a macrocyclic lactone, an organic heterobicyclic compound, a pyrrolizine alkaloid, a tertiary amino compound, and a triol .
Molecular Structure Analysis
Onetine has a molecular formula of C19H29NO8 and a molecular weight of 399.4 g/mol . Its structure includes several functional groups, including hydroxyl groups and carbonyl groups . The exact 3D structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy .
Physical And Chemical Properties Analysis
Onetine has a molecular weight of 399.4 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally .
Applications De Recherche Scientifique
1. Nicotine Research and Public Health
The Society for Research on Nicotine and Tobacco (SRNT) highlights nicotine's dual role as a public health issue and a tool in physiological and pharmacological research. Historical research on nicotine informs public policy for tobacco use reduction. Genetic determinants influence nicotine use and effects, evident from twin studies and molecular genetic research. Recent developments include therapeutic applications of nicotine and nicotinic agonists in schizophrenia, Alzheimer's, Parkinson's, Tourette's syndrome, and ulcerative colitis (Perkins et al., 1996).
2. Ethical Considerations in Gene Technology
Gene technology in medical treatment raises ethical and philosophical questions, challenging traditional scientific thinking. It prompts reflection on the nature of scientific research and the responsibilities of scientists, physicians, and patients. The article by Cramer (2001) addresses these concerns, emphasizing the need for a rational approach to complex issues in gene technology (Cramer, 2001).
3. Pharmacogenetics Research Network
The NIH Pharmacogenetics Research Network (PGRN) collaborates to correlate drug responses with genetic variation. It focuses on drugs for asthma, depression, cardiovascular disease, nicotine addiction, and cancer. The network supports a knowledge base (PharmGKB) that stores diverse scientific information, offering insights into individual differences in drug responses and pharmacokinetics (Giacomini et al., 2007).
4. Nicotine as a Medication
Nicotine is being developed as a medication for smoking cessation and various medical diseases. The Society for Research on Nicotine and Tobacco conference emphasized the potential therapeutic applications of nicotine, considering its reduced toxicity compared to tobacco use. The conference highlighted the need for effective smoking cessation methods, particularly among adolescents (Heishman et al., 1997).
5. The Beauty and Benefits of Science
Press (2013) discusses the dual nature of scientific research in probing mysteries of the universe and creating beneficial applications. The theme "Beauty and Benefits of Science" underscores the importance of scientific research in contributing to human welfare and wealth creation (Press, 2013).
6. Structural One Health: Disease Emergence
The Structural One Health approach integrates healthinvestigations across multiple domains, including wildlife, livestock, and human health. This approach addresses the structural causes underlying health ecologies, incorporating social determinants of disease emergence. It provides a comprehensive framework for understanding the complex interactions between economic geographies, cultural infrastructure, and multispecies health (Wallace et al., 2015).
7. Patient-Driven N-of-1 Studies in Parkinson’s Disease
Patient-driven N-of-1 studies, like the one conducted by Riggare et al. (2017), highlight the potential of self-tracking for improving self-management in diseases such as Parkinson's. These studies offer unique insights into individual responses to treatments like nicotine for managing levodopa-induced dyskinesia, emphasizing the importance of patient involvement in research (Riggare et al., 2017).
8. Metabolic Profiling in Biomedical Research
Metabolic profiling, including NMR spectroscopy and mass spectrometry, is crucial in biomedical research. Beckonert et al. (2007) discuss the application of these techniques in biofluid and tissue sample analysis, aiding in clinical diagnostics, toxicological studies, and molecular phenotyping (Beckonert et al., 2007).
9. Biochemical Verification of Tobacco Use and Abstinence
Research by Benowitz et al. (2019) focuses on biochemical verification of tobacco use and abstinence, which is vital for scientific rigor in smoking cessation trials. This study provides guidelines for using biomarkers, biospecimens, and methodology, emphasizing the importance of biochemical approaches in nicotine and tobacco research (Benowitz et al., 2019).
10. One Health Epidemiological Reporting
The Checklist for One Health Epidemiological Reporting of Evidence (COHERE) addresses the need for unified guidelines in One Health studies. It emphasizes integrating data from human, animal, and environmental health domains to improve the quality and integration of One Health research (Davis et al., 2017).
Propriétés
IUPAC Name |
4,7-dihydroxy-4-(1-hydroxyethyl)-6,7,14-trimethyl-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-3,8,17-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO8/c1-11-9-19(26,12(2)21)17(24)28-14-6-8-20(4)7-5-13(15(14)22)10-27-16(23)18(11,3)25/h5,11-12,14,21,25-26H,6-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDRLZFZBHZTKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(=O)OC2CCN(CC=C(C2=O)COC(=O)C1(C)O)C)(C(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Dihydroxy-4-(1-hydroxyethyl)-6,7,14-trimethyl-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-3,8,17-trione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-Methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetic acid](/img/structure/B1636783.png)
![3-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propan-1-ol](/img/structure/B1636787.png)











